molecular formula C9H9N B3231189 1H-Inden-7-amine CAS No. 1314961-95-9

1H-Inden-7-amine

Cat. No. B3231189
CAS RN: 1314961-95-9
M. Wt: 131.17 g/mol
InChI Key: AZUMGPCNAPTQAE-UHFFFAOYSA-N
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Description

“1H-Inden-7-amine” is a chemical compound with the molecular formula C9H9N . It is related to other compounds such as octahydro-1H-inden-5-amine and 5-Aminoindan , which are used for the synthesis of more complex compounds .


Synthesis Analysis

The synthesis of compounds similar to “1H-Inden-7-amine” has been discussed in various studies. For instance, the synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another study reported the synthesis of 2, 3-dihydro-1H-indene-1-meth-anamines from corresponding 4-nitro-3-phenylbutanoic acid .


Molecular Structure Analysis

The molecular structure of “1H-Inden-7-amine” consists of a cyclopentane ring fused to a benzene ring with an amine group attached . The molecular weight is 131.17446 .

Scientific Research Applications

Synthesis of Indene Derivatives

1H-Inden-7-amine is a key component in the synthesis of various indene derivatives, which are useful in organic chemistry. A study by Magar and Lee (2013) demonstrated a method to synthesize 1H-indene-3-carboxamides or 1H-indene-3-carboxylates using a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This process is significant as it enables the synthesis of functionalized indene derivatives under catalyst-free thermal conditions, opening up new possibilities in the field of organic synthesis (Magar & Lee, 2013).

Multicomponent Synthesis for Biological Applications

Tsukamoto, Ueno, and Kondo (2007) explored a palladium(0)-catalyzed multicomponent synthesis of 1H-indenes, resulting in biologically important indenes bearing three substituents. This method allows for the creation of unsymmetrically substituted 1H-indenes, which are otherwise challenging to produce. Such compounds could have potential applications in pharmaceuticals and medicinal chemistry (Tsukamoto, Ueno, & Kondo, 2007).

Macroheterocyclic Compound Synthesis

Berezina (2018) reported on the use of 1-imino-2-phenyl-1H-inden-3-amine in the synthesis of macroheterocyclic compounds containing thiadiazole fragments. These compounds were characterized by various spectroscopic methods, indicating their potential in creating new types of macrocyclic structures with unique properties (Berezina, 2018).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “1H-Inden-7-amine”. Given the wide range of biological activities exhibited by related compounds , “1H-Inden-7-amine” could also be explored for potential medicinal applications.

properties

IUPAC Name

3H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMGPCNAPTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Inden-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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